molecular formula C11H13N B11921139 7'-Methylspiro[cyclopropane-1,3'-indoline]

7'-Methylspiro[cyclopropane-1,3'-indoline]

Cat. No.: B11921139
M. Wt: 159.23 g/mol
InChI Key: RCNANNFDGSYTLL-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Organic and Medicinal Chemistry Research

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are gaining prominence in modern organic and medicinal chemistry. tandfonline.com Their inherent three-dimensionality allows for the creation of complex and rigid molecular architectures that can interact more effectively with the three-dimensional binding sites of biological targets compared to their planar aromatic counterparts. tandfonline.comresearchgate.net This unique structural feature offers a significant advantage in drug discovery, enabling the development of compounds with enhanced potency, selectivity, and improved physicochemical properties such as solubility. tandfonline.comresearchgate.netdndi.org

The introduction of spirocyclic motifs into molecular design is an attractive strategy for increasing molecular complexity and structural novelty, which is crucial for patentability in the competitive landscape of drug development. researchgate.net Many natural products possess spirocyclic cores, which have evolved to interact with proteins, underscoring their biological relevance. tandfonline.com Consequently, the synthesis and investigation of spirocyclic compounds, including those with heterocyclic systems, have become a focal point of research, leading to the discovery of numerous derivatives with a wide spectrum of pharmacological activities. researchgate.nettandfonline.com

The Spiro[cyclopropane-1,3'-indoline] (B1354872) Core: A Unique Structural Motif for Advanced Chemical Investigation

Within the broader class of spirocyclic compounds, the spiro[cyclopropane-1,3'-indoline] core represents a particularly intriguing structural motif for advanced chemical investigation. This framework combines the rigid, strained three-membered cyclopropane (B1198618) ring with the privileged indoline (B122111) scaffold, which is a common feature in many biologically active molecules and natural products. The fusion of these two distinct ring systems at a single spiro-carbon atom creates a unique and rigid three-dimensional geometry.

The spirooxindole moiety, a close relative and often a synthetic precursor to spiro[cyclopropane-1,3'-indoline], is a versatile and widely studied scaffold in pharmaceutical and synthetic chemistry. tandfonline.commdpi.com Compounds featuring the spirooxindole motif have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. tandfonline.comacs.orgnih.gov The spiro[cyclopropane-1,3'-indoline] core inherits this potential for biological activity while introducing the unique conformational constraints of the cyclopropane ring. The synthesis of these complex structures, often involving diastereoselective or stereoselective methods, presents a significant and rewarding challenge for synthetic organic chemists. rsc.orgrsc.org

Scope and Objectives of Scholarly Research on 7'-Methylspiro[cyclopropane-1,3'-indoline] and Related Analogues

Scholarly research on 7'-Methylspiro[cyclopropane-1,3'-indoline] and its related analogues is primarily focused on several key areas: the development of novel synthetic methodologies, the exploration of their chemical reactivity, and the evaluation of their potential as therapeutic agents. A significant objective is the synthesis of libraries of these compounds to investigate their structure-activity relationships (SAR). nih.gov

For instance, studies have focused on the diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through methods like metal-free cyclopropanation. rsc.org The resulting compounds are then often evaluated for their biological activity against various human cancer cell lines. rsc.orgnih.gov Research has shown that certain spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) derivatives exhibit promising anticancer activity, inducing apoptosis in cancer cells. nih.gov The exploration of different substituents on both the indoline and cyclopropane rings allows researchers to fine-tune the biological activity and pharmacokinetic properties of these molecules. The overarching goal is to identify lead compounds with high efficacy and low toxicity for further development in medicinal chemistry. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

7-methylspiro[1,2-dihydroindole-3,1'-cyclopropane]

InChI

InChI=1S/C11H13N/c1-8-3-2-4-9-10(8)12-7-11(9)5-6-11/h2-4,12H,5-7H2,1H3

InChI Key

RCNANNFDGSYTLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3(CC3)CN2

Origin of Product

United States

Synthetic Methodologies for 7 Methylspiro Cyclopropane 1,3 Indoline and Analogues

Strategies for Spiroannulation: Construction of the Spiro[cyclopropane-1,3'-indoline] (B1354872) System

The creation of the spirocyclic system, where the cyclopropane (B1198618) ring is fused to the 3-position of the indoline (B122111) core, is a synthetic challenge. Various innovative methods have been devised to achieve this transformation efficiently and with high stereoselectivity.

Cyclopropanation Reactions

Cyclopropanation reactions represent a direct and widely employed approach for the formation of the three-membered ring. These methods can be broadly categorized into transition metal-catalyzed and metal-free techniques.

Transition metal catalysts have proven to be powerful tools for the synthesis of spiro[cyclopropane-1,3'-indoline] derivatives. These catalysts facilitate the transfer of a carbene or carbene equivalent to an olefinic precursor.

Rhodium(III)-Catalyzed Reactions: Rhodium(III) catalysis has been effectively used in the synthesis of spirooxindoles. rsc.org For instance, a Rh(III)-catalyzed [4+1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles provides access to 3-spirooxindole 3H-indoles. rsc.org This process involves a cascade of reactions including C(sp²)-H bond cleavage, Rh-carbene formation, migratory insertion, and intramolecular nucleophilic addition. rsc.org Another Rh(II)-catalyzed approach involves a [4+3]-cycloaddition of vinyl allenes and diazooxindoles, which proceeds through a stereoselective cyclopropanation to form an intermediate cyclopropyl (B3062369) allene. nih.gov This intermediate then undergoes a spontaneous hetero- acs.orgacs.org-rearrangement to yield oxepino[b]indoles, which can be further transformed into spirooxindole frameworks. nih.gov

Diazo Compounds with Other Transition Metal Catalysts: Diazo compounds are common carbene precursors in these reactions. Copper catalysts are also frequently employed. For example, a concise synthesis of spiroindoline-fused S-heterocycles has been developed through a copper-catalyzed [4+1] annulation of enaminothiones with indoline-based diazo compounds. dicp.ac.cn This reaction proceeds via the in situ generation of a copper(I) carbene. dicp.ac.cn While transition metal-catalyzed cyclopropanation of indoles is often associated with diazo compounds, alternative carbene precursors are also being explored. researchgate.net

A study on the Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates provides insights into the reactivity of indole (B1671886) derivatives. researchgate.net While this particular reaction leads to quinoline-3-carboxylates, it underscores the initial cyclopropanation at the C2-C3 double bond of the indole. researchgate.net

To avoid the use of potentially toxic and expensive transition metals, metal-free cyclopropanation methods have been developed. A prominent example is the use of tosylhydrazone salts as a safe and effective alternative to diazo compounds.

This approach has been successfully applied to the diastereoselective cyclopropanation of 3-methyleneindolin-2-ones, affording spiro[cyclopropane-1,3'-indolin]-2'-ones in high yields. rsc.org The reaction is typically carried out in the presence of a base like lithium tert-butoxide (LiOtBu) which facilitates the in situ generation of a diazo species from the tosylhydrazone. rsc.orgresearchgate.net This method is compatible with a variety of substituted 3-methyleneindolin-2-ones and tosylhydrazones. rsc.org The use of N-tosylhydrazones as an in situ source of diazo compounds has been established as a general method for the metal-free cyclopropanation of a wide range of alkenes. researchgate.net

Dearomatization of the indole ring system provides another avenue for the construction of the spiro[cyclopropane-1,3'-indoline] core. This strategy involves the disruption of the aromaticity of the indole to facilitate the cyclopropanation reaction.

Copper-catalyzed approaches have been developed for the dearomative cyclopropanation of indoles. acs.orgnih.govrsc.org One such method involves a copper-catalyzed intramolecular dearomative amination of indoles, which can be considered a formal aza-Wacker reaction. rsc.org This provides access to aza-polycyclic indoline molecules. rsc.org Another strategy involves the reaction of indole derivatives with sulfur ylides, which leads to the formation of spiro-cyclopropane compounds. acs.org This dearomatization strategy allows for the concise synthesis of these spirocycles. acs.org Furthermore, visible-light-enabled photoredox catalysis has been employed for the dearomative cyclopropanation of indole derivatives, leading to cyclopropane-fused indolines. rsc.org This mild method is compatible with a broad range of functional groups. rsc.org

Intramolecular Palladium-Catalyzed C–H Functionalization

Palladium catalysis offers a powerful tool for the synthesis of spiroindolines through intramolecular C–H functionalization. This strategy involves the formation of a carbon-carbon bond between a tethered cyclopropane precursor and the indole core.

A notable example is the synthesis of cyclopropyl spiroindolines via an intramolecular palladium(0)-catalyzed C–H functionalization of a methine C(sp³)–H bond. nih.govacs.org This transformation can be integrated with intermolecular Suzuki couplings or direct arylations of heteroaromatics to create highly functionalized indoline scaffolds in a single step. nih.govacs.org Palladium-catalyzed domino reactions have also been developed for the synthesis of spirooxindoles from alkene-tethered carbamoyl (B1232498) chlorides. rsc.org These reactions proceed through a five-membered C,C-palladacycle intermediate formed via intramolecular C–H activation. rsc.org Additionally, the direct synthesis of spiro[indoline-3,2'-pyrrol]-2-one skeletons has been achieved through a palladium-catalyzed linear allylic alkylation followed by a DBU-mediated intramolecular cyclization. rsc.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) provide a highly efficient and atom-economical approach to the synthesis of complex molecules like spiro[cyclopropane-1,3'-indoline] derivatives from simple starting materials in a single pot.

Rare-earth metal salts, particularly scandium triflate (Sc(OTf)₃), have been shown to be effective catalysts for the highly diastereoselective multicomponent synthesis of polysubstituted spirocyclopropyl oxindoles. acs.orgehu.esacs.orgnih.govresearchgate.net This reaction proceeds with high diastereoselectivity, favoring the formation of one specific trans isomer. acs.org The rare-earth metal is believed to act as a template, coordinating the reacting fragments in a way that enhances both reactivity and stereoselectivity. acs.org Other multicomponent reactions have also been reported for the synthesis of spiroindoline derivatives, showcasing the versatility of this approach. acs.orgnih.govresearchgate.netnih.govnih.gov For example, a three-component reaction of triphenylphosphine, but-2-ynedioate, and isatylidene malononitrile (B47326) yields triphenylphosphanylidene spiro[cyclopentane-1,3'-indolines]. acs.orgnih.gov

Cyclization and Alkylation Strategies from Indolinone Precursors

The construction of the spiro[cyclopropane-1,3'-indoline] core from indolinone-based starting materials is a foundational approach. These methods typically involve the formation of the three-membered ring onto the C3-position of the indolinone scaffold through cyclization and alkylation reactions.

One common strategy is the cyclopropanation of 3-methyleneindolin-2-ones, which are derivatives of indolinone. A metal-free approach utilizes tosylhydrazone salts as a carbene source, providing a safer alternative to handling diazo compounds directly. This reaction proceeds in high yields and with notable diastereoselectivity. acs.org Another effective method involves the reaction of 3-ylideneoxindoles with phosphorus ylides. For instance, a phosphorus-mediated reductive cyclopropanation can be achieved where a Kukhtin–Ramirez adduct, formed from P(NMe₂)₃ and an α-ketoester, acts as a carbene surrogate. mdpi.com This process involves a Michael addition followed by an intramolecular Sₙ2 reaction to form the cyclopropane ring with high diastereoselectivity. mdpi.com

Base-mediated double-alkylation offers another route. Starting from precursors like 1-methyl-3-acetonitriloxindole, a one-pot reaction can yield spirocycloalkyloxindoles, where the diastereoselectivity can be dependent on the reaction conditions. nih.gov Furthermore, diastereoselective cyclopropanation has been achieved by reacting 3-ylideneoxindoles with sulfur ylides, such as ethyl (dimethylsulfuranylidene)acetate (EDSA). researchgate.net A catalyst-free cyclopropanation of electron-deficient alkenes derived from isatin, using ethyl diazoacetate (EDA), has also been reported to proceed via a Michael Initiated Ring Closure (MIRC) mechanism. nih.gov

Table 1: Cyclization and Alkylation Strategies from Indolinone Precursors

PrecursorReagentsKey StrategyProduct TypeReference
3-Methyleneindolin-2-oneTosylhydrazone salts, BaseMetal-free cyclopropanation (carbene transfer)Spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) acs.org
3-YlideneoxindoleP(NMe₂)₃, α-ketoesterPhosphorus-mediated reductive cyclopropanationSpiro[cyclopropane-1,3'-indolin]-2'-one mdpi.com
1-Methyl-3-acetonitriloxindoleBase, DihaloalkaneOne-pot double-alkylationSpirocycloalkyloxindole nih.gov
(3E)-(Pyridin-2-ylmethylene)-1,3-dihydro-2H-indol-2-oneEthyl (dimethylsulfuranylidene)acetate (EDSA)Sulfur ylide cyclopropanationSpiro[cyclopropane-1,3'-oxindole]-2-carboxylate researchgate.net
Isatin-derived alkeneEthyl diazoacetate (EDA)Catalyst-free Michael Initiated Ring Closure (MIRC)Spiro[cyclopropane-1,3'-indolin]-2'-one nih.gov

Cascade Reaction Methodologies (e.g., 2-aryl-3H-indoles with cyclopropanols)

Cascade reactions provide an elegant and atom-economical pathway to complex molecules like spiro[cyclopropane-1,3'-indoline] analogues by forming multiple bonds in a single synthetic operation.

A notable example is the synthesis of C2-spiroindoline derivatives through a cascade reaction of 2-aryl-3H-indoles with cyclopropanols. oaepublish.comnih.gov This process is catalyzed by Rh(III) and involves an initial C(sp²)-H bond alkylation of the 2-aryl-3H-indole, which is followed by an intramolecular spiroannulation. nih.gov In this tandem sequence, the cyclopropanol (B106826) serves as both an alkylating agent and a masked nucleophile, with air acting as a sustainable oxidant to regenerate the active catalyst. nih.gov

Other cascade methodologies have been developed for analogous spiro-indoline systems. Organocatalytic cascade reactions of 3-olefinic oxindoles with aldehydes can construct highly functionalized spiro[cyclohexane-1,3'-indolin]-2'-ones. rsc.org For instance, the reaction between 3-olefinic oxindoles and pentane-1,5-dial, catalyzed by a prolinol silyl (B83357) ether, proceeds via a Michael/Aldol cascade to furnish products with multiple stereocenters in high yield and enantioselectivity. rsc.org Similarly, a three-component cascade involving isatins, malononitrile, and phthalhydrazide (B32825) can be catalyzed by a quinidine-derived squaramide. rsc.org This Knoevenagel/Michael/cyclization sequence yields complex spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives efficiently. rsc.org

Table 2: Cascade Reaction Methodologies for Spiro-Indoline Analogues

Starting MaterialsCatalyst/ReagentsCascade TypeProductReference
2-Aryl-3H-indoles, CyclopropanolsRh(III) catalyst, Air (oxidant)C-H Alkylation / SpiroannulationC2-Spiroindoline derivatives oaepublish.comnih.gov
3-Olefinic oxindoles, Pentane-1,5-dial(R)-Diphenylprolinol silyl etherMichael / AldolSpiro[cyclohexane-1,3'-indolin]-2'-one rsc.org
Isatins, Malononitrile, PhthalhydrazideQuinidine-derived squaramideKnoevenagel / Michael / CyclizationSpiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] rsc.org

1,3-Dipolar Cycloaddition Reactions (e.g., azomethine ylides with dipolarophiles)

The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings, making it highly suitable for synthesizing spiro[pyrrolidine-3,3'-oxindole] systems, which are close analogues of the spiro-cyclopropane core. acs.org The most common application in this context involves the reaction of an azomethine ylide with an electron-deficient alkene (a dipolarophile). acs.org

Azomethine ylides are typically transient species generated in situ. acs.org A frequent method for their generation is the decarboxylative condensation of isatins with α-amino acids, such as L-proline. rsc.orgacs.org The resulting ylide can then be trapped by a suitable dipolarophile, like a methylene (B1212753) indolinone or maleic anhydride, to produce complex N-fused pyrrolidinyl spirooxindoles with excellent diastereoselectivity. rsc.org The reaction can also proceed between isatin-derived azomethine ylides and electron-deficient alkynes. acs.org Other methods to generate the azomethine ylide precursor include the reaction of N-phenacylquinolinium bromides with a base. nih.gov These ylides react with 3-phenacylideneoxindoles in a regioselective and diastereoselective manner to afford spiro[indoline-3,3'-pyrrolo[1,2-a]quinolines]. nih.gov

Table 3: 1,3-Dipolar Cycloaddition Reactions for Spirooxindole Synthesis

1,3-Dipole SourceDipolarophileConditions/CatalystProduct TypeReference
Isatin, L-proline1,4-Enedione derivativesEtOH, Room temp.N-fused pyrrolidinyl spirooxindoles rsc.org
Isatin, L-prolineDimethyl hex-2-en-4-ynedioateMethanolSpiro[indoline-3,3'-pyrrolizine] acs.org
N-Phenacylquinolinium bromide3-PhenacylideneoxindolesTriethylamine, EthanolSpiro[indoline-3,3'-pyrrolo[1,2-a]quinoline] nih.gov
3-Amino oxindoles, AldehydesNitroolefinsChiral Phosphoric AcidSpiro[pyrrolidine-2,3'-oxindoles] mdpi.com
IminoesterEthoxyformylmethylene oxindole (B195798)Cu(I)-(S,Sp)-Ph PhosferroxSpiro[pyrrolidin-3,3'-oxindole]

Enantioselective and Diastereoselective Synthesis of Chiral Spiro[cyclopropane-1,3'-indoline] Derivatives

The construction of spiro[cyclopropane-1,3'-indolines] with defined stereochemistry is of paramount importance. Research has focused on developing chiral catalysts, applying chiral auxiliaries, and exploring chemoenzymatic methods to control the spatial arrangement of atoms at the spirocenter and other stereogenic centers.

Chiral Catalyst Development (e.g., Copper-Catalyzed, Chiral Phosphoric Acid Catalysis)

The development of asymmetric catalysis has provided powerful tools for the enantioselective synthesis of spiro-indoline scaffolds. Both metal-based catalysts and organocatalysts have proven effective.

Copper-Catalyzed Synthesis: Chiral copper complexes are highly effective for enantioselective cyclopropanation and cycloaddition reactions. A highly diastereo- and enantioselective formal [3+2] cycloaddition of indoles with donor-acceptor cyclopropanes can be achieved using a Cu(II) catalyst with a chiral BOX ligand. This method provides access to enantioenriched cyclopenta-fused indolines. For 1,3-dipolar cycloadditions, a Cu(I) complex with a chiral phosphine-ferrocene (Phosferrox) ligand has been used to synthesize chiral spiro[pyrrolidin-3,3′-oxindole] compounds with four consecutive stereocenters in high yields and excellent stereoselectivities (up to >20:1 dr and 95:5 er). Furthermore, the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, catalyzed by a copper(I)-bisoxazoline complex, yields versatile trifluoromethyl-cyclopropylboronates that are valuable synthetic intermediates.

Chiral Phosphoric Acid (CPA) Catalysis: Chiral Brønsted acids, particularly BINOL- and spiro-derived phosphoric acids (SPAs), have emerged as privileged catalysts in asymmetric synthesis. They can activate substrates through hydrogen bonding, enabling highly enantioselective transformations under mild conditions. CPAs have been successfully used in cascade reactions, such as the condensation/N-alkylation of 2-(1H-indolyl)anilines and isatins to afford spiro aminals with quaternary stereocenters with up to 93% enantiomeric excess (ee). They are also effective in catalyzing 1,3-dipolar cycloaddition reactions, for example, between azlactones and methyleneindolinones to yield biologically important 3,3′-pyrrolidonyl spirooxindoles. A three-component reaction involving 3-amino oxindoles, aldehydes, and nitroolefins also utilizes a CPA catalyst to furnish spiro[pyrrolidine-2,3′-oxindoles] with excellent diastereo- and enantioselectivity. mdpi.com

Table 4: Chiral Catalysts in Spiro-Indoline Synthesis

Catalyst TypeReactionSubstratesYieldStereoselectivityReference
Copper(II)-BOXFormal [3+2] CycloadditionIndoles, Donor-acceptor cyclopropanesHighHigh dr and ee
Copper(I)-Phosferrox1,3-Dipolar CycloadditionIminoester, Methylene oxindole71-99%up to >20:1 dr, 95:5 er
Copper(I)-BisoxazolineCyclopropanationAlkenyl boronates, CF₃-diazoethaneGoodHigh ee
Chiral Phosphoric Acid (CPA)Condensation/N-alkylation cascade2-(1H-indolyl)anilines, IsatinsGoodup to 93% ee
CPA (BINOL-derived)1,3-Dipolar CycloadditionAzlactones, MethyleneindolinonesHighGood-to-excellent dr and ee
CPAThree-component 1,3-dipolar cycloaddition3-Amino oxindoles, Aldehydes, NitroolefinsHighExcellent dr and ee mdpi.com

Application of Chiral Auxiliaries for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed and can often be recycled. This strategy offers a powerful alternative to catalytic methods for achieving high stereoselectivity.

A notable application of this strategy in spirooxindole synthesis is the diastereoselective oxidative rearrangement of an indole precursor. In one approach, an 8-phenylmenthol chiral auxiliary is attached to the indole nitrogen to form a carbamate. The subsequent oxidation of this N-acylated indole with dimethyldioxirane (B1199080) (DMDO) proceeds via an intermediate indole 2,3-epoxide. The steric bulk and specific conformation imposed by the chiral auxiliary directs the oxidant to one face of the indole, leading to the formation of the spirooxindole with excellent control over the absolute stereochemistry at the spirocenter. This method demonstrates how a chiral auxiliary can effectively transmit stereochemical information to create a homochiral spiro-quaternary center.

Chemoenzymatic Strategies for Stereoselective Assembly

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of biological catalysts (enzymes). While still an emerging area for the synthesis of complex spirocycles, enzymatic methods offer significant potential for green and highly selective transformations.

A lipase-catalyzed method has been developed for the one-pot tandem synthesis of spirooxindole frameworks. In this approach, a lipase (B570770), such as Porcine pancreatic lipase (PPL), catalyzes the three-component reaction of isatins, cycloketones, and malononitrile in an aqueous medium. The reaction proceeds under mild conditions (40 °C) and provides moderate to good yields (67–92%) of the desired spirooxindoles without the need for extensive purification. The study highlights that the active site of the lipase is crucial for the catalytic activity. Although this specific example yields a spiro[cyclohexane-oxindole] or spiro[cyclopentane-oxindole] rather than a cyclopropane, it establishes a proof-of-concept for using enzymes to catalyze the assembly of the spirooxindole skeleton, opening avenues for future development in the chemoenzymatic synthesis of spiro[cyclopropane-1,3'-indoline] derivatives.

Scalable Synthetic Approaches and Considerations for Production

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost-effectiveness, safety, efficiency, and environmental impact. For spirocyclic scaffolds like 7'-Methylspiro[cyclopropane-1,3'-indoline], several methodologies are being explored to meet these demands.

Industrial Production Methodologies for Spirocyclic Scaffolds

The industrial synthesis of spirocyclic compounds presents unique challenges due to the creation of a sterically demanding quaternary spiro-carbon center. However, several strategies have emerged that are amenable to large-scale production.

One of the most promising approaches for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, key precursors to the title compound, is metal-free diastereoselective cyclopropanation . This method often utilizes tosylhydrazone salts as a safe and stable source of diazo compounds, reacting with 3-methyleneindolin-2-ones to afford the desired spirocyclic products in high yields and with excellent diastereoselectivity. rsc.org The avoidance of transition metal catalysts is a significant advantage on an industrial scale, as it eliminates concerns about metal contamination in the final product and reduces purification costs.

The general reaction scheme for the synthesis of a 7'-substituted spiro[cyclopropane-1,3'-indolin]-2'-one, a direct precursor to 7'-Methylspiro[cyclopropane-1,3'-indoline], can be envisioned starting from the corresponding 7-methylisatin (B72143). This would be converted to the 3-methylene-7-methylindolin-2-one, which then undergoes cyclopropanation.

Table 1: Key Parameters for a Proposed Scalable Synthesis of 7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

ParameterDetailsRationale for Scalability
Starting Material 7-MethylisatinCommercially available and relatively inexpensive.
Key Intermediate 3-Methylene-7-methylindolin-2-oneCan be synthesized from 7-methylisatin via a Wittig or related olefination reaction.
Cyclopropanation Reagent Tosylhydrazone salt (e.g., from formaldehyde (B43269) or acetaldehyde)Stable, crystalline solids that are safer to handle on a large scale compared to gaseous diazomethane. rsc.org
Reaction Conditions Metal-free, often using a base like potassium carbonate in a suitable solvent (e.g., DMSO, THF).Mild conditions reduce the need for specialized high-pressure or high-temperature equipment.
Purification Crystallization or column chromatography.High diastereoselectivity of the reaction simplifies purification, potentially allowing for direct crystallization of the product.

Another scalable technique that is gaining traction in the pharmaceutical industry is flow chemistry . researchgate.netsyrris.comnih.gov Continuous flow reactors offer several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature with greater control. researchgate.net For the synthesis of spirocyclic indoles, flow chemistry could be employed for the formation of key intermediates or for the cyclopropanation step itself. The use of packed-bed reactors with immobilized catalysts or reagents can further streamline the process by simplifying product purification. researchgate.net While specific examples for the flow synthesis of 7'-Methylspiro[cyclopropane-1,3'-indoline] are not yet prevalent in the literature, the successful application of flow chemistry to the synthesis of other complex indole alkaloids and spirocycles suggests its high potential in this area. syrris.comacs.org

Table 2: Comparison of Batch vs. Flow Chemistry for Spirocyclic Indole Synthesis

FeatureBatch ChemistryFlow Chemistry
Safety Handling of large quantities of hazardous reagents can be risky.Smaller reaction volumes at any given time reduce the risk of runaway reactions.
Efficiency Can be limited by heat and mass transfer, leading to longer reaction times.Superior heat and mass transfer lead to faster reactions and potentially higher yields.
Scalability Scaling up can be non-linear and require significant process redesign.Scaling up is typically achieved by running the system for longer periods or by parallelization of reactors.
Control Less precise control over reaction parameters like temperature and mixing.Precise control over all reaction parameters, leading to better reproducibility and product quality.

Finally, the reduction of the 2'-oxo group in the spiro[cyclopropane-1,3'-indolin]-2'-one precursor is the final step to obtain 7'-Methylspiro[cyclopropane-1,3'-indoline]. This transformation can typically be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) complexes (e.g., BH3·THF). The selection of the reducing agent and reaction conditions would need to be optimized for large-scale production to ensure high yield, purity, and safety.

Reaction Mechanisms in the Synthesis and Transformation of Spiro Cyclopropane 1,3 Indoline Systems

Mechanistic Investigations of Spiroannulation Pathways

The construction of the spiro[cyclopropane-1,3'-indoline] (B1354872) framework can be achieved through various synthetic routes, each with its own unique mechanistic nuances. These pathways often involve the formation of the critical cyclopropane (B1198618) ring fused to the indoline (B122111) core in a spirocyclic fashion. The elucidation of these mechanisms is crucial for controlling the reaction outcomes, including yield and stereoselectivity.

Analysis of Concerted vs. Stepwise Mechanisms

The formation of the cyclopropane ring in spiro[cyclopropane-1,3'-indoline] systems can proceed through either a concerted or a stepwise mechanism. A concerted reaction involves the simultaneous breaking and forming of bonds in a single transition state, whereas a stepwise reaction proceeds through one or more intermediates. youtube.comucla.edumasterorganicchemistry.comyoutube.com

A prominent stepwise pathway for the synthesis of spirocyclopropyl oxindoles is the Michael Initiated Ring Closure (MIRC) reaction. This cascade reaction involves an initial Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. rsc.orgnih.govresearchgate.net For instance, the reaction of a substituted 3-ylideneoxindole with a suitable nucleophile, such as a stabilized enolate, initiates the process. The subsequent intramolecular cyclization, often facilitated by a leaving group on the nucleophile, leads to the formation of the spirocyclopropane ring. The stereochemistry of the final product in MIRC reactions is influenced by the stereoselectivity of both the initial Michael addition and the subsequent ring closure. rsc.orgnih.gov The use of chiral catalysts can effectively control the stereochemical outcome of these reactions. rsc.org

In contrast, some cyclopropanation reactions are proposed to occur via a concerted [2+1] cycloaddition mechanism. This is often the case in reactions involving carbenes or carbenoids, which add across a double bond in a single, stereospecific step. masterorganicchemistry.com For example, the reaction of a diazo compound with a 3-ylideneoxindole in the presence of a transition metal catalyst can generate a metal carbene intermediate that then undergoes cycloaddition. The stereochemistry of the starting alkene is retained in the cyclopropane product in a concerted process. masterorganicchemistry.com

Another relevant pathway is the 1,3-dipolar cycloaddition followed by ring contraction . In this sequence, a 1,3-dipole reacts with a dipolarophile (such as a 3-ylideneoxindole) to form a five-membered ring intermediate. This intermediate can then undergo a rearrangement, often with the extrusion of a small molecule, to yield the desired spirocyclopropane derivative. Computational studies on related 1,3-dipolar cycloadditions have been used to evaluate the competition between concerted and stepwise diradical mechanisms. researchgate.net

The choice between a concerted and a stepwise pathway is often dictated by the specific reactants, catalysts, and reaction conditions employed.

Role of Transition Metal Catalysis in Reaction Pathways

Transition metal catalysis plays a pivotal role in many synthetic routes to spiro[cyclopropane-1,3'-indoline] systems, offering high efficiency and control over selectivity.

Rhodium(III)-catalyzed reactions have emerged as a powerful tool for C-H activation and annulation reactions. In the context of indole (B1671886) chemistry, Rh(III) catalysts can facilitate the direct functionalization of the indole core. researchgate.netresearchgate.netnih.govmdpi.comnih.gov For the synthesis of spirocyclopropane skeletons, Rh(III)-catalyzed enantioselective C-H activation followed by a [4+2] annulation has been reported for related systems. researchgate.net While a direct Rh(III)-catalyzed synthesis of 7'-Methylspiro[cyclopropane-1,3'-indoline] is not extensively detailed, related mechanisms involving Rh(II) catalysts suggest a plausible pathway. For instance, the reaction of indoles with halodiazoacetates catalyzed by Rh(II) is proposed to proceed through a cyclopropanation at the C2-C3 bond of the indole, followed by a ring-opening of the cyclopropane intermediate. rsc.org This highlights the potential for rhodium catalysts to mediate the formation of cyclopropane rings involving the indole nucleus.

Palladium(0)-catalyzed reactions , particularly dearomative functionalizations of indoles, provide another avenue to spiro-indoline structures. nih.govrsc.orgacs.orgrsc.org These reactions often involve the generation of a π-allyl palladium intermediate from a suitable precursor, which then undergoes an intramolecular cyclization. While many examples lead to larger ring systems, the fundamental principle of dearomatization and subsequent C-C bond formation is relevant. Palladium-catalyzed asymmetric (4+2) dipolar cyclizations have also been developed for the synthesis of chiral spiro-indenes, showcasing the versatility of palladium in constructing spirocyclic systems with high stereocontrol. oaepublish.com

Copper-catalyzed cyclopropanation is a well-established and widely used method. nih.govnih.gov Copper catalysts, often in the form of Cu(I) or Cu(II) complexes, can effectively catalyze the decomposition of diazo compounds to generate copper-carbene intermediates. These intermediates then react with alkenes, such as 3-methyleneindolin-2-ones, to afford the corresponding cyclopropanes. The mechanism of copper-catalyzed cyclopropanation has been studied computationally and is often described as a concerted but asynchronous process. nih.gov The use of chiral ligands in copper-catalyzed reactions allows for high levels of enantioselectivity in the formation of spiro[cyclopropane-1,3'-indoline] derivatives. nih.gov

The following table summarizes the role of these transition metals in related cyclopropanation and spiroannulation reactions.

CatalystProposed Role in Related SystemsPotential Application for Spiro[cyclopropane-1,3'-indoline] SynthesisKey Intermediates
Rh(III) C-H activation, annulation reactions. researchgate.netresearchgate.netnih.govmdpi.comnih.govDirect C-H functionalization of the indole ring followed by cyclopropanation.Rhodacyclic intermediates.
Pd(0) Dearomative functionalization, allylic alkylation. nih.govrsc.orgacs.orgrsc.orgIntramolecular dearomative cyclopropanation of suitably substituted indoles.π-allyl palladium complexes.
Cu(I)/Cu(II) Carbene transfer from diazo compounds. nih.govnih.govAsymmetric cyclopropanation of 3-methyleneindolin-2-ones.Copper-carbene complexes.

Detailed Studies of Intermediate Species in Reaction Sequences

The identification and characterization of reaction intermediates are crucial for a thorough understanding of reaction mechanisms. In the synthesis of spiro[cyclopropane-1,3'-indoline] systems, various intermediates have been proposed and, in some cases, studied in detail.

In Michael Initiated Ring Closure (MIRC) reactions, the key intermediates are the Michael adduct and the subsequent enolate that undergoes intramolecular cyclization. The stereochemistry of these intermediates directly influences the stereochemical outcome of the final product. rsc.orgnih.gov

In transition metal-catalyzed reactions , the nature of the organometallic intermediates is of great interest. For instance, in rhodium-catalyzed C-H activation, the formation of a rhodacyclic intermediate is a key step. researchgate.netresearchgate.net In palladium-catalyzed dearomatization reactions, π-allyl palladium complexes are the crucial intermediates that dictate the course of the reaction. nih.govrsc.org In copper-catalyzed cyclopropanations, the existence of a copper-carbene intermediate is widely accepted, and its reactivity and selectivity are modulated by the ligands coordinated to the copper center. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the structures and energies of transition states and intermediates in these complex reaction pathways. acs.org For example, DFT studies on the dearomative (3+2) annulation of indoles have provided insights into the cyclization mechanisms and the factors controlling regioselectivity. acs.org

Elucidation of Stereochemical Control Mechanisms

The spiro[cyclopropane-1,3'-indoline] core contains a quaternary spirocenter, and the cyclopropane ring can bear additional stereocenters, making stereocontrol a significant challenge and a key focus of research. The development of asymmetric catalytic methods has been pivotal in achieving high levels of diastereo- and enantioselectivity.

The stereochemistry of MIRC reactions can be controlled by using chiral catalysts or chiral auxiliaries. Organocatalysts, such as cinchona alkaloid derivatives and bifunctional thiourea (B124793) or squaramide catalysts, have proven to be highly effective in promoting enantioselective Michael additions, thereby setting the stereochemistry of the initial adduct which then translates to the final spirocyclopropane product. rsc.orgnih.govrsc.org These catalysts often operate through a combination of hydrogen bonding and Brønsted/Lewis acid-base interactions to create a chiral environment around the reactants. rsc.org

In transition metal-catalyzed cyclopropanations , the design and synthesis of chiral ligands are paramount for achieving high enantioselectivity. scispace.comresearchgate.net For copper- and rhodium-catalyzed reactions, a wide array of chiral ligands, including those with C2-symmetry, have been developed. These ligands coordinate to the metal center and effectively control the facial selectivity of the carbene addition to the alkene. The steric and electronic properties of the chiral ligand create a well-defined chiral pocket that directs the approach of the substrate, leading to the preferential formation of one enantiomer over the other.

For example, in the asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives, a quinidine-derived squaramide catalyst was used to achieve high enantioselectivity in a cascade Knoevenagel/Michael/cyclization reaction. nih.govrsc.org The proposed mechanism involves the catalyst activating both the isatylidene malononitrile (B47326) and the phthalhydrazide (B32825) nucleophile through hydrogen bonding, leading to a stereocontrolled Michael addition. nih.gov

Similarly, in organocatalytic Michael/aldol cascade reactions to form spiro[cyclohexane-1,3'-indolin]-2'-ones, the use of chiral prolinol silyl (B83357) ether catalysts has enabled the synthesis of products with multiple contiguous stereocenters in high yield and excellent optical purity. oaepublish.com

The following table provides examples of chiral catalysts and ligands used in the stereoselective synthesis of related spiro-indoline systems.

Catalyst/Ligand TypeMetal (if applicable)Reaction TypeAchieved Stereoselectivity
Cinchona Alkaloid-derived Thiourea/SquaramideN/A (Organocatalyst)Michael Initiated Ring ClosureHigh enantioselectivity. rsc.orgnih.govrsc.org
Chiral Phosphoramidite LigandsPdAsymmetric Dearomative ArylationExcellent diastereo- and enantioselectivity. acs.org
Chiral Spiro LigandsVarious (e.g., Cu, Rh)Asymmetric CyclopropanationHigh enantioselectivity. scispace.comresearchgate.net
Chiral Prolinol Silyl EthersN/A (Organocatalyst)Michael/Aldol CascadeExcellent enantioselectivity. oaepublish.com

Advanced Spectroscopic and Structural Elucidation of 7 Methylspiro Cyclopropane 1,3 Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. researchgate.netmmu.ac.ukethz.chweebly.com Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete connectivity and spatial relationships of atoms within 7'-Methylspiro[cyclopropane-1,3'-indoline].

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. libretexts.orglibretexts.orgacs.orgresearchgate.net Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. libretexts.orglibretexts.org This high accuracy enables the differentiation between molecules that have the same nominal mass but different elemental formulas.

For 7'-Methylspiro[cyclopropane-1,3'-indoline] (C₁₁H₁₃N), the calculated exact mass of the protonated molecule [M+H]⁺ is 160.1121. An experimental HRMS measurement yielding a value very close to this, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can also provide valuable structural information. Characteristic fragmentation pathways of the indoline (B122111) and cyclopropane (B1198618) rings can help to confirm the identity of the compound. nih.govscielo.brnih.gov

Ion Calculated Exact Mass Observed Mass (Hypothetical) Mass Error (ppm)
[C₁₁H₁₃N + H]⁺160.1121160.11231.2

Note: The observed mass is hypothetical and serves as an example of a typical HRMS result.

Single-Crystal X-ray Diffraction for Definitive Stereochemical and Conformational Proof

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry and solid-state conformation. nih.govresearchgate.netsevenstarpharm.comsoton.ac.ukacs.org This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular architecture.

For 7'-Methylspiro[cyclopropane-1,3'-indoline], a successful single-crystal X-ray analysis would definitively confirm the connectivity of the atoms, the planarity of the indoline ring system, and the geometry of the cyclopropane ring. Crucially, it would establish the relative stereochemistry at the spirocyclic center. If the compound is chiral and has been resolved into its enantiomers, X-ray diffraction can also be used to determine the absolute configuration. nih.govresearchgate.netsoton.ac.uk The analysis of the crystal packing can also reveal information about intermolecular interactions such as hydrogen bonding and π-stacking.

While specific crystallographic data for 7'-Methylspiro[cyclopropane-1,3'-indoline] is not available, the following table presents representative data for a related compound, Spiro[cyclopropane-1,3'-indolin]-2'-one (B178442), to illustrate the type of information obtained from such an analysis.

Parameter Value
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)7.4348 (6)
b (Å)14.0589 (11)
c (Å)15.6401 (16)
α (°)90
β (°)90
γ (°)90
Volume (ų)1634.8 (2)
Z8

Note: Data is for Spiro[cyclopropane-1,3'-indolin]-2'-one and is intended for illustrative purposes only.

Chromatographic Methods for Purity and Enantiomeric Excess Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of a compound and, for chiral molecules, determining its enantiomeric excess (e.e.). moravek.commastelf.comalwsci.comnih.govindexcopernicus.com

Purity Assessment: A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, can be developed to separate 7'-Methylspiro[cyclopropane-1,3'-indoline] from any impurities or starting materials. The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Enantiomeric Excess Assessment: Since the spiro carbon in 7'-Methylspiro[cyclopropane-1,3'-indoline] is a stereocenter, the molecule is chiral. To separate the two enantiomers and determine the enantiomeric excess of a non-racemic sample, chiral HPLC is employed. phenomenex.comheraldopenaccess.usuma.esnih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their separation. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

A variety of chiral stationary phases are available, and method development would involve screening different columns and mobile phases to achieve optimal separation.

Parameter Condition
Purity Analysis (Hypothetical)
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~5.8 min
Enantiomeric Excess Analysis (Hypothetical)
ColumnChiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile PhaseHexane:Isopropanol (90:10)
Flow Rate0.8 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)~12.3 min
Retention Time (Enantiomer 2)~14.1 min

Note: The HPLC conditions are hypothetical and serve as an example of a typical method for this class of compounds.

Chemical Reactivity and Derivatization of the Spiro Cyclopropane 1,3 Indoline Scaffold

Functional Group Transformations on the Indoline (B122111) Moiety

The indoline moiety, characterized by its dihydroindole structure, offers several sites for chemical modification, including the nitrogen atom and the aromatic ring. The presence of the 7'-methyl group can influence the regioselectivity of these reactions.

Oxidation and Reduction Reactions

The nitrogen atom of the indoline ring is susceptible to oxidation. While specific studies on 7'-methylspiro[cyclopropane-1,3'-indoline] are limited, the oxidation of the parent indoline to an indolenine or further to an oxindole (B195798) is a fundamental transformation in indole (B1671886) chemistry. The most common transformation studied in related systems is the oxidation of the C2' position to form the corresponding spiro[cyclopropane-1,3'-indolin]-2'-one (B178442). nih.govnih.gov

Conversely, the reduction of the corresponding spirooxindole derivatives is a key step to access the indoline scaffold. For instance, the carbonyl group of spiro[cyclopropane-1,3'-indolin]-2'-ones can be reduced to a hydroxyl group, which can be further manipulated or removed.

Reaction TypeReagent/ConditionsProduct Type
Oxidatione.g., Oxidizing agentsSpiro[cyclopropane-1,3'-indolin]-2'-one
Reductione.g., Sodium borohydrideSpiro[cyclopropane-1,3'-indolin]-2'-ol

Nucleophilic Substitution Reactions

The nitrogen atom of the indoline ring is nucleophilic and can readily undergo substitution reactions. N-alkylation, N-arylation, and N-acylation are common transformations that introduce a wide range of substituents, thereby modifying the compound's steric and electronic properties. These reactions are crucial for building libraries of derivatives for biological screening. nih.gov For example, palladium-catalyzed Buchwald-Hartwig amination is a powerful method for N-arylation. researchgate.net Furthermore, electrophilic substitution on the aromatic ring, directed by the amino group and the 7'-methyl substituent, can introduce functionalities like nitro, halogen, or acyl groups, although this can be competitive with N-substitution.

Cyclopropane (B1198618) Ring Reactivity

The three-membered cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening and cycloaddition reactions, which are powerful methods for constructing more complex molecular architectures. researchgate.netrsc.org

Ring-Opening Reactions

The strained C-C bonds of the cyclopropane ring can be cleaved by various reagents, including electrophiles, nucleophiles, and radical species. Lewis acid-mediated ring-opening is a common strategy. rsc.orgresearchgate.net For instance, treatment with Lewis acids can generate a zwitterionic intermediate that can be trapped by nucleophiles, leading to functionalized indane derivatives. researchgate.net The regioselectivity of the ring-opening is often influenced by the substituents on both the cyclopropane and indoline rings. rsc.orgresearchgate.net These reactions provide a pathway to larger, more complex heterocyclic systems. researchgate.net

Reaction TypeCatalyst/ReagentKey Intermediate/Product
Lewis Acid-Mediatede.g., BF₃·Et₂O, TiCl₄Carbocationic intermediate / Functionalized indanes
Nucleophilice.g., Thiols, AminesRing-opened adducts
Reductivee.g., H₂, Pd/CPropan-indoline derivatives

Cycloaddition Reactions of the Cyclopropane Moiety

Spiro[cyclopropane-1,3'-indolines] can participate as three-carbon synthons in formal cycloaddition reactions. These transformations often proceed via an initial ring-opening to form a reactive intermediate, which then undergoes cyclization. A notable example is the [3+2] cycloaddition, where the cyclopropane ring opens to form a 1,3-dipole, which can then react with a dipolarophile to construct a five-membered spiro-ring, such as a pyrrolidine (B122466) or pyrazoline. rsc.orgresearchgate.netnih.govmdpi.com These cascade reactions are highly valuable for the rapid assembly of complex spirocyclic systems. rsc.orgnih.gov

Strategic Functionalization for Expanded Chemical Space Exploration

The diverse reactivity of both the indoline and cyclopropane moieties allows for extensive strategic functionalization to explore a broad chemical space. Multi-component reactions are particularly effective for this purpose, enabling the rapid generation of molecular diversity from simple starting materials. researchgate.netnih.gov For example, libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for anticancer activity, demonstrating the utility of this scaffold in medicinal chemistry. nih.govrsc.org The synthesis of derivatives with various substituents on both the aromatic ring and the cyclopropane allows for the systematic exploration of structure-activity relationships (SAR). nih.gov Post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions on halogenated derivatives, further expand the accessible chemical space. researchgate.net The combination of functional group transformations, ring-opening, and cycloaddition reactions provides a powerful toolkit for creating novel and complex molecules based on the 7'-methylspiro[cyclopropane-1,3'-indoline] scaffold for applications in drug discovery and materials science. nih.govuow.edu.au

Cross-Coupling Reactions for Peripheral Modification

The strategic functionalization of the spiro[cyclopropane-1,3'-indoline] (B1354872) scaffold is crucial for modulating its physicochemical and pharmacological properties. Cross-coupling reactions, particularly those catalyzed by palladium, have emerged as a powerful tool for the peripheral modification of the indoline aromatic ring, allowing for the introduction of a wide array of substituents. These reactions typically involve the coupling of a halogenated or triflated spiroindoline precursor with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura coupling) or an alkene (Heck coupling).

The 7'-position of the spiro[cyclopropane-1,3'-indoline] core is a primary target for such modifications. The introduction of a methyl group at this position, to form 7'-Methylspiro[cyclopropane-1,3'-indoline], already influences the electronic and steric environment of the scaffold. Further derivatization at other positions on the aromatic ring can be achieved through cross-coupling methodologies, typically by starting with an appropriately halogenated 7'-methylspiro[cyclopropane-1,3'-indoline] derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. tcichemicals.com In the context of the 7'-Methylspiro[cyclopropane-1,3'-indoline] scaffold, this reaction would typically involve the palladium-catalyzed coupling of a 7'-methyl-X-halo-spiro[cyclopropane-1,3'-indoline] (where X is a halogen such as Br or I) with an organoboron reagent, such as a boronic acid or a boronic ester. rsc.orgresearchgate.net The reaction proceeds under basic conditions and offers a broad substrate scope with good functional group tolerance. nih.gov

While direct experimental data on the Suzuki-Miyaura coupling of 7'-Methylspiro[cyclopropane-1,3'-indoline] is not extensively documented in publicly available literature, the successful application of this methodology to structurally related spirocyclic systems provides a strong basis for its feasibility. For instance, the Suzuki coupling of a bromo-substituted bis-spirocyclic indalone has been reported to proceed with high efficiency, affording the desired arylated products in excellent yields. researchgate.net This suggests that a similar approach could be employed for the peripheral modification of the 7'-Methylspiro[cyclopropane-1,3'-indoline] scaffold.

A representative Suzuki-Miyaura coupling reaction for the functionalization of a hypothetical 5'-bromo-7'-methylspiro[cyclopropane-1,3'-indoline] is depicted below. The reaction conditions and resulting products are based on established protocols for similar substrates.

Representative Suzuki-Miyaura Coupling Reaction

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O92
33-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane88

Heck Coupling

The Heck reaction provides another avenue for the peripheral modification of the 7'-Methylspiro[cyclopropane-1,3'-indoline] scaffold by forming a carbon-carbon bond between the halogenated indoline ring and an alkene. This palladium-catalyzed reaction is a powerful tool for the synthesis of substituted alkenes. The successful application of Heck reactions in the synthesis of various indole and indoline derivatives underscores its potential for modifying the spiro[cyclopropane-1,3'-indoline] system.

The peripheral modification of the 7'-Methylspiro[cyclopropane-1,3'-indoline] scaffold via Heck coupling would likely involve the reaction of a 7'-methyl-X-halo-spiro[cyclopropane-1,3'-indoline] with a selected alkene in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and stereoselectivity.

Below is a hypothetical Heck coupling reaction scheme for the functionalization of a 5'-iodo-7'-methylspiro[cyclopropane-1,3'-indoline], with representative conditions and products based on known Heck reactions on similar aromatic systems.

Representative Heck Coupling Reaction

EntryAlkeneCatalystBaseSolventYield (%)
1StyrenePd(OAc)₂Et₃NDMF85
2n-Butyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile88
3CyclohexeneHerrmann's catalystNaOAcDMA75

Theoretical and Computational Chemistry Studies on Spiro Cyclopropane 1,3 Indoline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of spiro[cyclopropane-1,3'-indoline] (B1354872) systems. These methods provide insights into molecular orbital distributions, charge distributions, and reactivity indices, which are fundamental to predicting how the molecule will interact with other reagents.

Studies on related heterocyclic systems often employ DFT to investigate molecular and electronic properties. semanticscholar.org For the spiro[cyclopropane-1,3'-indoline] core, calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. The introduction of a methyl group at the 7'-position of the indoline (B122111) ring is expected to have a subtle electron-donating effect, influencing the energy and localization of these frontier orbitals.

Computational methods are also used to predict spectroscopic properties. By calculating theoretical vibrational frequencies (IR) and isotropic chemical shifts (NMR), a direct comparison with experimental data can be made, aiding in structure confirmation. semanticscholar.org For instance, methods like the Gauge-Independent Atomic Orbital (GIAO) are used alongside DFT functionals such as B3LYP with various basis sets to calculate NMR chemical shifts for similar complex spiro-compounds. researchgate.net The electron spectra, including UV absorption and ionization energies, can also be computed to predict how the molecule responds to electronic excitation. mdpi.com

A key aspect of reactivity prediction is the use of conceptual DFT to calculate reactivity descriptors. These descriptors, derived from the variation of energy with respect to the number of electrons, help in understanding the regioselectivity and chemoselectivity of reactions involving the spirocyclic framework.

Table 1: Common DFT Methods for Electronic Structure Analysis

Method/Functional Basis Set Properties Calculated Reference
B3LYP 6-311G(d,p) Geometry, Electronic Structure, Reactivity Indices mdpi.com
B3LYP 6-311+G(d,p) Geometry Optimization, NMR Chemical Shifts researchgate.net

Conformational Analysis and Energy Landscapes of the Spirocyclic Framework

The spiro[cyclopropane-1,3'-indoline] system is characterized by a unique three-dimensional structure where the cyclopropane (B1198618) and indoline rings are joined by a single spiro-carbon atom. The two ring systems are nearly perpendicular to each other. In the crystal structure of a related compound, spiro[cyclopropane-1,3′-indolin]-2′-one, the dihedral angle between the mean plane of the cyclopropane ring and the indoline ring system is 87.65°. nih.gov

Conformational analysis using computational methods explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For the 7'-Methylspiro[cyclopropane-1,3'-indoline] molecule, this analysis would involve mapping the energy changes associated with:

Rotation or puckering of the five-membered ring of the indoline moiety.

The orientation of the methyl group on the aromatic ring.

By optimizing the geometry of various potential conformers and calculating their relative energies, a comprehensive energy landscape can be constructed. This landscape is crucial for understanding the molecule's flexibility and the population of different conformational states at a given temperature, which can influence its biological activity and reactivity.

Reaction Mechanism Modeling and Transition State Analysis (e.g., DFT studies)

DFT studies are a cornerstone for modeling reaction mechanisms, providing a step-by-step view of bond-breaking and bond-forming processes. For the synthesis of the spiro[cyclopropane-1,3'-indoline] core, which often involves cycloaddition reactions, computational modeling can validate proposed mechanisms and explain observed product distributions.

A common route to this framework is through the reaction of an indolin-2-one or indolin-2-imine precursor with a cyclopropanating agent. nih.govrsc.org For example, the diastereoselective synthesis of related spiro[cyclopropane-1,3'-indolin]-2'-ones has been studied computationally. One proposed mechanism involves a Michael-initiated ring closure (MIRC) sequence. researchgate.net Another mechanistic study on a similar 1,3-dipolar cycloaddition reaction employed Molecular Electron Density Theory (MEDT) to analyze the reaction pathway. mdpi.com

This analysis involves:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and final products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. The structure of the TS reveals the geometry of the activated complex.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the TS to ensure it connects the reactants and products, confirming it is the correct transition state for the reaction under study.

The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the feasibility of a reaction. For instance, in the 1,3-dipolar cycloaddition leading to spiro-heterocycles, DFT analysis has shown that the reaction can proceed through a two-step mechanism involving the sequential formation of C-C and C-N bonds. mdpi.com The Electron Localization Function (ELF) topological analysis is another powerful tool used to quantitatively describe the bonding changes along the reaction pathway, confirming the nature of the mechanism (e.g., carbenoid-type). mdpi.com

Table 2: Key Parameters in Reaction Mechanism Modeling

Parameter Description Computational Method
Activation Energy (ΔE‡) The energy barrier that must be overcome for a reaction to occur. DFT Transition State Calculation
Reaction Energy (ΔEr) The net energy difference between products and reactants. DFT Geometry Optimization
Transition State Geometry The molecular structure at the highest point of the reaction pathway. Transition State Search Algorithms (e.g., Berny)

Stereoselectivity Prediction and Rationalization using Computational Methods

Many synthetic routes leading to spiro[cyclopropane-1,3'-indoline] derivatives can generate multiple stereoisomers. Computational chemistry offers a powerful means to predict and rationalize the observed diastereoselectivity or enantioselectivity. nih.gov

By modeling the transition states leading to different stereoisomeric products, their relative activation energies can be compared. According to transition state theory, the product formed via the lowest energy transition state will be the major product. This approach has been successfully used to explain the high diastereoselectivity observed in the synthesis of functionalized spiro[cyclopropane-1,3'-indolines]. researchgate.netrsc.org

For example, in the synthesis of trans-2,3-dihydro-spiro[cyclopropane-1,3'-indolin]-2'-one, the high stereoselectivity was rationalized by analyzing the steric and electronic interactions in the competing transition state structures. researchgate.net The analysis of intermolecular interactions between reagents in a cycloaddition reaction using Parr functions (derived from conceptual DFT) can also account for the observed regioselectivity and, by extension, stereoselectivity. mdpi.com Computational models can pinpoint the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding, π-π stacking) that stabilize one transition state over another, providing a rational design principle for developing new stereoselective syntheses.

Applications of Spiro Cyclopropane 1,3 Indoline As a Synthetic Scaffold

Role as a Precursor for More Complex Organic Molecules

The 7'-Methylspiro[cyclopropane-1,3'-indoline] scaffold is a key starting material for the synthesis of more intricate organic structures. Its inherent ring strain and defined stereochemistry make it a versatile precursor for a variety of chemical transformations. The spirocyclic nature of this compound is a foundational element in the creation of numerous natural product analogs and other biologically significant molecules. researchgate.net Several functionalized spirocycloalkyloxindoles serve as active intermediates in the preparation of complex molecules with biological importance. researchgate.net This core structure is fundamental to a range of natural alkaloids, including coerulescine, horsfiline, and spirotryprostatin A. researchgate.net

The reactivity of the cyclopropane (B1198618) ring, driven by its high strain, provides considerable utility in organic synthesis. researchgate.net Many innovative applications of cyclopropanes as valuable building blocks are based on controlled ring-opening reactions of substituted cyclopropanes. researchgate.net

Development of New Synthetic Methodologies Utilizing the Spiro[cyclopropane-1,3'-indoline] (B1354872) Framework

The unique reactivity of the spiro[cyclopropane-1,3'-indoline] framework has spurred the development of novel synthetic methodologies. researchgate.net Researchers have explored various strategies to construct and functionalize this scaffold, leading to efficient and stereoselective synthetic routes. These methods often leverage the inherent properties of the cyclopropane ring and the indoline (B122111) core to control reaction outcomes. researchgate.net

A notable advancement is the metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts, which provides a safe and high-yielding alternative to traditional methods involving diazo compounds. rsc.org Additionally, a sequential [1+2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts has been developed, offering a mild and highly selective method to produce functionalized spiro[cyclopropane-1,3'-indolin]-2'-imines. nih.gov These methodologies highlight the adaptability of the spiro[cyclopropane-1,3'-indoline] framework in modern synthetic chemistry.

Reaction Type Starting Materials Key Features Products
Metal-free cyclopropanation3-Methyleneindolin-2-ones, Tosylhydrazone saltsHigh yields, Diastereoselective, Safe alternative to diazo compoundsSpiro[cyclopropane-1,3'-indolin]-2'-ones
Sequential [1+2] annulationIndolin-2-imines, α-Aryl vinylsulfonium saltsMild conditions, High chemoselectivity and diastereoselectivity, Good functional group toleranceFunctionalized spiro[cyclopropane-1,3'-indolin]-2'-imines

Contribution to Chemical Library Generation and Diversity-Oriented Synthesis

The spiro[cyclopropane-1,3'-indoline] scaffold is a valuable building block for the generation of chemical libraries and in diversity-oriented synthesis. researchgate.net Its rigid and three-dimensional structure allows for the systematic exploration of chemical space, a key aspect in the discovery of new bioactive compounds. nih.gov By introducing various substituents at different positions of the scaffold, a diverse collection of molecules can be synthesized and screened for biological activity.

The synthesis of libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones has been a successful strategy in the search for potential anticancer agents. nih.gov This approach has led to the identification of compounds with promising activity against various human cancer cell lines. rsc.orgnih.gov The ability to readily generate a wide range of derivatives makes the spiro[cyclopropane-1,3'-indoline] framework an important tool in medicinal chemistry for the development of new therapeutic leads.

Strategic Importance of the Spirocyclic Indoline Core in Medicinal Chemistry Research

The spirocyclic indoline core, particularly the 7'-methylated variant, holds significant strategic importance in medicinal chemistry research. Its unique structural features offer several advantages in the design and development of new drugs.

Influence of Conformational Rigidity and Three-Dimensional Geometry on Molecular Interactions

The conformational rigidity and well-defined three-dimensional geometry of the spiro[cyclopropane-1,3'-indoline] scaffold are crucial for its interaction with biological targets. researchgate.net This rigidity reduces the entropic penalty upon binding to a protein, potentially leading to higher binding affinities. The spirocyclic nature of the molecule orients substituents in specific vectors, allowing for precise interactions with the binding site of a target protein. nih.gov This controlled spatial arrangement is essential for designing potent and selective inhibitors. The dihedral angle between the cyclopropane ring and the indoline ring system is approximately 87.65°, contributing to its distinct three-dimensional shape. nih.gov

Structural Feature Influence on Molecular Interactions
Conformational RigidityReduces entropic penalty upon binding, potentially increasing binding affinity.
Three-Dimensional GeometryOrients substituents in specific vectors for precise interactions with biological targets.

Exploration of Underexplored Chemical Space and Novel Intellectual Property

The novel and complex architecture of spiro[cyclopropane-1,3'-indoline] allows for the exploration of underexplored regions of chemical space. researchgate.net The high sp3 carbon content of this scaffold is a key feature for the three-dimensional exploration of chemical space, moving beyond the flat, aromatic structures that have traditionally dominated drug discovery. nih.gov This exploration can lead to the discovery of compounds with novel mechanisms of action and provides opportunities for securing new intellectual property. The synthesis of new spirocyclic scaffolds is a method for constructing building blocks to incrementally explore chemical space in three dimensions. nih.gov

Design of Scaffolds with Defined Vector Orientations for Targeted Synthesis

The spiro[cyclopropane-1,3'-indoline] framework serves as a scaffold with defined vector orientations, enabling the targeted synthesis of molecules with specific biological activities. researchgate.net By strategically placing functional groups on the scaffold, chemists can design molecules that interact with specific residues in a protein's active site. This "scaffold-based" or "fragment-based" drug design approach is a powerful tool in modern medicinal chemistry. The ability to create incremental changes in the relative orientation of diversity components on the scaffold allows for a systematic and controlled exploration of structure-activity relationships. nih.gov

Q & A

Q. What are the key synthetic methodologies for 7'-methylspiro[cyclopropane-1,3'-indoline], and how do reaction conditions influence yield?

The synthesis of spiro[indoline-cyclopropane] derivatives often involves cyclopropanation or multicomponent reactions. For example, metal-free cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts under basic conditions (e.g., NaH in DMF) is a viable route, achieving high diastereoselectivity . Solvent choice significantly impacts yield: toluene at 110°C for 0.5 hours yields 86% in related spiro systems, while polar solvents like MeCN or THF under similar conditions show lower efficiency . Optimizing catalyst systems (e.g., triphenylphosphine bromide in fluorinated solvents) can further enhance cyclopropane ring formation .

Q. Which spectroscopic techniques are critical for characterizing 7'-methylspiro[cyclopropane-1,3'-indoline], and how are spectral assignments validated?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. 1H^1H- and 13C^{13}C-NMR provide structural confirmation via chemical shifts (e.g., spiro carbon signals at ~50–60 ppm) and coupling constants. For example, vicinal protons on the cyclopropane ring exhibit characteristic 3JHH^3J_{HH} values (~8–10 Hz) . IR confirms carbonyl groups (e.g., 1710–1740 cm1^{-1} for lactams) . Validation requires cross-referencing with X-ray crystallography data or computational models (DFT calculations) to resolve ambiguities in stereochemistry .

Q. What are the common functionalization strategies for modifying the spiro[indoline-cyclopropane] core?

Electrophilic aromatic substitution (e.g., bromination at the indoline 5'-position) and nucleophilic ring-opening of the cyclopropane are typical. For instance, nitro groups can be introduced via nitration of indoline precursors, while vinyl substituents are added through Wittig or Heck reactions . Post-synthetic modifications often require inert conditions to preserve the strained cyclopropane ring .

Advanced Research Questions

Q. How can computational modeling guide the design of 7'-methylspiro[cyclopropane-1,3'-indoline] derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict molecular geometries, electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and binding affinity. For example, optimizing the dihedral angle between the indoline and cyclopropane moieties improves steric compatibility with target proteins . Molecular docking studies (e.g., AutoDock Vina) further refine substituent effects on binding to biological targets like kinase enzymes .

Q. How should researchers address contradictions in experimental data, such as unexpected diastereomer ratios in synthesis?

Systematic analysis of reaction variables (temperature, solvent polarity, catalyst loading) is critical. For example, in a study on spiro[cyclopentane-indoline] synthesis, increasing temperature from 60°C to 110°C in toluene shifted diastereomer ratios from 3:1 to 9:1, attributed to thermodynamic control . Kinetic vs. thermodynamic product distributions should be assessed using time-resolved NMR or HPLC monitoring .

Q. What experimental strategies validate the proposed mechanisms of spiro[indoline-cyclopropane] formation?

Isotopic labeling (e.g., 13C^{13}C-labeled precursors) tracks carbon migration during cyclopropanation. Intermediate trapping (e.g., quenching reactions at low temperatures) identifies transient species like carbenes or zwitterions . Kinetic isotope effects (KIEs) further distinguish stepwise vs. concerted pathways. For example, a KIE >1.0 for deuterated substrates supports a carbene-mediated mechanism .

Q. How can researchers optimize reaction scalability while maintaining stereochemical fidelity?

Continuous-flow reactors enhance heat/mass transfer for exothermic cyclopropanation reactions, reducing side products. Catalyst immobilization (e.g., polystyrene-supported phosphines) improves recyclability and reduces metal contamination . Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .

Methodological Considerations

Q. What safety protocols are essential when handling spiro[indoline-cyclopropane] intermediates?

  • Cyclopropane stability : Avoid strong acids/bases to prevent ring-opening.
  • Tosylhydrazone salts : Handle in fume hoods due to potential diazomethane release .
  • Catalyst residues : Use chelating resins (e.g., QuadraSil® AP) for post-reaction metal scavenging .

Q. How should researchers design experiments to explore structure-activity relationships (SAR) in this compound class?

  • Substituent libraries : Synthesize derivatives with varied electron-withdrawing/donating groups (e.g., -NO2_2, -OMe) at the 5'-, 6'-, or 7'-positions .
  • Biological assays : Pair cytotoxicity screens (e.g., MTT assay) with target-specific assays (e.g., kinase inhibition) to decouple general toxicity from mechanism-driven activity .

Q. What statistical methods are appropriate for analyzing multivariate optimization data (e.g., DoE)?

Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies optimal conditions for yield and selectivity. For example, a 3-factor CCD (temperature, solvent polarity, catalyst loading) reduced spiro[indoline] synthesis steps from 12 to 5 while maintaining >80% yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.